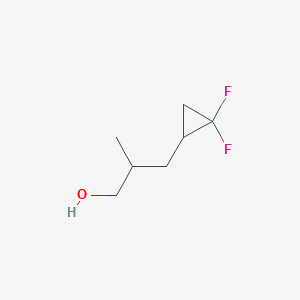
3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol, also known as DFCP, is a cyclopropane-containing alcohol that has gained significant attention in the field of synthetic organic chemistry due to its unique structural and chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer cell growth and proliferation. 3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells.
Biochemical and Physiological Effects:
3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol has been shown to have a number of biochemical and physiological effects, including the modulation of gene expression, the inhibition of protein synthesis, and the disruption of cellular signaling pathways. In addition, 3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol in lab experiments is its unique structural and chemical properties, which make it a versatile building block for the synthesis of complex molecules. However, 3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol is also highly reactive and can be difficult to handle, which can limit its use in certain applications.
Direcciones Futuras
There are a number of future directions for research involving 3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol, including the development of new drugs and materials, the optimization of synthetic routes, and the elucidation of its mechanism of action. One promising area of research is the development of 3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol-based drugs for the treatment of cancer and other diseases. In addition, the use of 3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol in the synthesis of novel materials and catalysts may have important applications in the fields of materials science and catalysis.
Métodos De Síntesis
The synthesis of 3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol can be achieved through a multi-step process starting from commercially available starting materials. The first step involves the formation of a cyclopropane ring by reacting 2,2-difluoroethylamine with ethyl diazoacetate. The resulting cyclopropane-containing compound is then converted to 3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol through a series of reactions involving Grignard reagents and acid-catalyzed dehydration.
Aplicaciones Científicas De Investigación
3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol has been used in various scientific research applications, including the development of new drugs, catalysts, and materials. One of the most promising applications of 3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol is in the field of medicinal chemistry, where it has been shown to exhibit potent anticancer activity against a variety of cancer cell lines. 3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol has also been used as a chiral building block in the synthesis of complex natural products and pharmaceuticals.
Propiedades
IUPAC Name |
3-(2,2-difluorocyclopropyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O/c1-5(4-10)2-6-3-7(6,8)9/h5-6,10H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUSOLXDRBJOMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-allyl-4-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2780298.png)
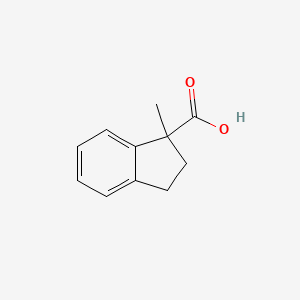


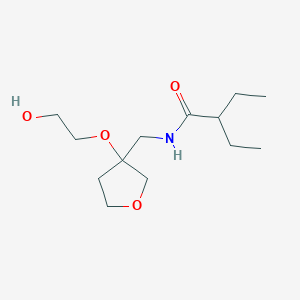
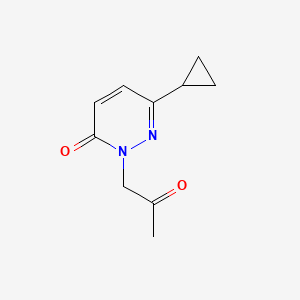
![2-(2-methoxy-4-methylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2780310.png)
![methyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2780311.png)
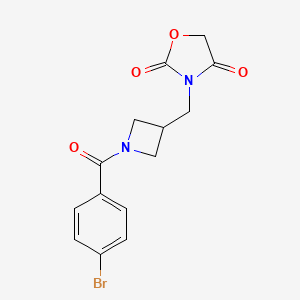
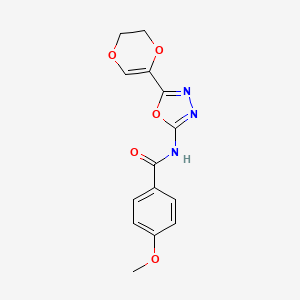
![Spiro[cyclobutane-1,2'-thiochroman]-4'-one 1',1'-dioxide](/img/structure/B2780315.png)
![5-Bromo-2-[(2-fluorophenyl)sulfanyl]pyridine](/img/structure/B2780317.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2780320.png)